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Compound of Interest

Compound Name: Nigellicine

Cat. No.: B1251354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nigellicine, an alkaloid first isolated from the seeds of Nigella sativa, is a compound of

significant interest due to its unique chemical structure and potential therapeutic properties. As

a member of the indazole class of alkaloids, its characterization is crucial for understanding its

bioactivity and for the development of novel pharmaceuticals. This technical guide provides a

comprehensive overview of the spectral data of Nigellicine, covering Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information

presented herein is intended to serve as a valuable resource for researchers engaged in the

analysis, synthesis, and biological evaluation of Nigellicine and related compounds.

Chemical Structure
IUPAC Name: 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[1]

Molecular Formula: C₁₃H₁₄N₂O₃[1] Molecular Weight: 246.26 g/mol [1]

Spectroscopic Data
The following sections present the key spectroscopic data for Nigellicine. It is important to note

that while the ¹H NMR and high-resolution mass spectrometry data are based on experimental

findings for a compound with the corresponding molecular formula and mass, the ¹³C NMR,
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detailed mass fragmentation, and IR data are predicted based on the known chemical structure

due to the limited availability of public experimental spectra for isolated Nigellicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data of Nigellicine (300 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proposed)

9.25 s 1H -COOH

7.78 s 1H Ar-H

7.41 d, J = 8.4 Hz 2H Ar-H

7.26 d, J = 8.4 Hz 2H Ar-H

5.15 s 1H Olefinic H

4.01 q, J = 7.1 Hz 2H -CH₂-

2.25 s 3H -CH₃

1.12 t, J = 7.1 Hz 3H -CH₃

Data corresponds to a compound with the molecular formula C₁₃H₁₄N₂O₃ and HRMS-ESI: m/z

[M+H]⁺ calculated 247.0714; observed 247.0725.

Table 2: Predicted ¹³C NMR Spectral Data of Nigellicine
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Chemical Shift (δ) ppm Carbon Type Assignment

~168 C Carboxylic Acid (C=O)

~160 C Amide (C=O)

~145 C Aromatic C

~135 C Aromatic C

~130 CH Aromatic CH

~125 C Aromatic C

~120 CH Aromatic CH

~115 C Olefinic C

~110 CH Olefinic CH

~45 CH₂ -CH₂-N

~30 CH₂ -CH₂-

~25 CH₂ -CH₂-

~20 CH₃ -CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data of Nigellicine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1251354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Mass-to-Charge
Ratio)

Ion Type Notes

247.0725 [M+H]⁺

High-Resolution ESI-MS.

Calculated for

[C₁₃H₁₄N₂O₃+H]⁺: 247.0714.

246.1004 [M]⁺
Molecular Ion (Predicted for EI-

MS)

201 [M-COOH]⁺

Predicted fragment from the

loss of the carboxylic acid

group.

173 [M-COOH-CO]⁺

Predicted fragment from the

subsequent loss of a carbonyl

group.

145

Predicted fragment

corresponding to the indazole

core.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for Nigellicine
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3300-2500 Broad, Strong Carboxylic Acid O-H Stretch

3100-3000 Medium Aromatic/Olefinic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch

~1710 Strong Carboxylic Acid C=O Stretch

~1680 Strong Amide C=O Stretch

1600-1450 Medium-Weak Aromatic/Olefinic C=C Stretch

~1250 Medium Carboxylic Acid C-O Stretch

Experimental Protocols
The following sections outline generalized experimental protocols for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of natural products and organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

suitable probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified Nigellicine.

Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45°

pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or

more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent

peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling

constants.

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental composition, and fragmentation

pattern of Nigellicine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization -

ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):
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Prepare a dilute solution of purified Nigellicine (e.g., 1-10 µg/mL) in a suitable solvent such

as methanol or acetonitrile, often with the addition of a small amount of formic acid or

ammonium acetate to promote ionization.

Sample Introduction (for EI):

For Gas Chromatography-Mass Spectrometry (GC-MS), a solution of the sample is injected

into the GC, which separates the components before they enter the mass spectrometer.

For direct insertion, a small amount of the solid or a concentrated solution is placed on a

probe which is then inserted into the ion source.

Data Acquisition (High-Resolution MS):

Acquire a full scan mass spectrum in positive or negative ion mode.

The high-resolution capability of the instrument allows for the determination of the accurate

mass of the molecular ion, which is used to calculate the elemental composition.

To obtain fragmentation information, tandem mass spectrometry (MS/MS) experiments can

be performed. This involves isolating the molecular ion and subjecting it to collision-induced

dissociation (CID) to generate fragment ions.

Data Analysis:

Determine the m/z of the molecular ion and compare it with the calculated mass for the

proposed molecular formula.

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions,

which can be used to confirm the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Nigellicine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:
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KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg

of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into

a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the wavenumbers of these bands with known vibrational frequencies of different

functional groups to determine the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows
The biological activity of Nigella sativa and its constituents, including alkaloids like Nigellicine,

is attributed to their modulation of various cellular signaling pathways. Understanding these

pathways is crucial for drug development.
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Caption: Experimental workflow for the isolation and structural elucidation of Nigellicine.

Constituents of Nigella sativa have been shown to interact with key signaling pathways

involved in inflammation, cell proliferation, and apoptosis.

Nigella sativa Constituents

Cellular Signaling Pathways

Cellular Responses

Nigellicine & other
 aalkaloids/compounds

NF-κB Pathway

Inhibition

MAPK Pathway

Modulation

PI3K/Akt Pathway

Inhibition

↓ Inflammation ↓ Cell Proliferation ↑ Apoptosis
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Caption: Major signaling pathways modulated by constituents of Nigella sativa.

Conclusion
The spectral data and methodologies presented in this guide provide a foundational

understanding of the chemical characterization of Nigellicine. While complete experimental

datasets are not yet fully available in the public domain, the combination of experimental and

predicted data offers a robust starting point for researchers. The elucidation of the precise

mechanisms by which Nigellicine modulates key signaling pathways remains an active area of

research, and the information provided herein is intended to facilitate these future

investigations. As a promising natural product, further exploration of Nigellicine's

spectroscopic properties and biological activities will undoubtedly contribute to the

advancement of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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